N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
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Description
N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O4S2 and its molecular weight is 390.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : This compound can be synthesized through a variety of chemical reactions. For example, the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate leads to the formation of various heterocyclic compounds, including thiazolo and pyridine derivatives (Brown & Cowden, 1982).
- Chemical Transformations : Acid-catalyzed transformations of related furan and thiazolo compounds can lead to the formation of new heterocyclic systems, showcasing the potential for diverse chemical modifications and applications (Stroganova, Vasilin, & Krapivin, 2016).
Biological and Pharmacological Activities
- Antibacterial and Antifungal Activities : Derivatives of similar heterocyclic compounds have been studied for their antibacterial and antifungal properties, indicating potential for the development of new antimicrobial agents (Patel & Patel, 2015).
- Potential as Antiprotozoal Agents : Certain structurally similar compounds have shown promising results as antiprotozoal agents, suggesting potential research applications in the treatment of protozoal infections (Ismail et al., 2004).
- Cytotoxicity and Antiproliferative Activity : Studies on thieno and furo pyridine derivatives have indicated their cytotoxicity and antiproliferative activity against various cancer cell lines, highlighting their potential in cancer research (Hung et al., 2014).
Potential in Drug Discovery
- Factor Xa Inhibition : Related compounds have shown inhibitory activities against factor Xa, an important target in the development of anticoagulant drugs, suggesting the potential use of this compound in the development of new anticoagulants (Haginoya et al., 2004).
Properties
IUPAC Name |
N-(5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c21-15(13-4-2-8-24-13)19-16-18-12-5-7-20(10-14(12)25-16)26(22,23)11-3-1-6-17-9-11/h1-4,6,8-9H,5,7,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFGDQGCVFFAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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